molecular formula C6H4Cl2N4O2 B054259 N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide CAS No. 116477-30-6

N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide

Cat. No. B054259
M. Wt: 235.02 g/mol
InChI Key: SJUZRTBKERGCTK-UHFFFAOYSA-N
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Patent
US04965270

Procedure details

Acetic anhydride (40 ml) was added dropwise over 10 minutes to a mixture of 2,5-diamino-4,6-dichloropyrimidine (8.0 g, 44.7 mmol) and formic acid (100 ml) at 0° C. The mixture was stirred at 20° C. for 4 hours, evaporated to dryness and co-evaporated with toluene. Solidification from acetone-hexane afforded the title compound (6.1 g, 60%). IR: υmax (KBr) 3230, 1715, 1680, 1575, 1550, 1485, 1415 cm-1. Found m/e 233.9695; C6H4N4O2Cl2 requires 233.9709.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])C)(=O)C.[NH2:8][C:9]1[N:14]=[C:13]([Cl:15])[C:12]([NH2:16])=[C:11]([Cl:17])[N:10]=1.[CH:18](O)=[O:19]>>[Cl:17][C:11]1[C:12]([NH:16][CH:18]=[O:19])=[C:13]([Cl:15])[N:14]=[C:9]([NH:8][CH:5]=[O:7])[N:10]=1

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
8 g
Type
reactant
Smiles
NC1=NC(=C(C(=N1)Cl)N)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 20° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness and co-evaporated with toluene

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=NC(=NC(=C1NC=O)Cl)NC=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.